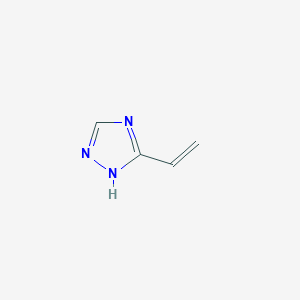
1-(3-Methylcyclohexyl)-1H-1,2,4-triazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methylcyclohexyl)-1H-1,2,4-triazol-3-amine is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylcyclohexyl)-1H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methylcyclohexylamine with hydrazine derivatives, followed by cyclization to form the triazole ring. The reaction conditions often require the use of solvents like ethanol or methanol and may involve heating to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization or chromatography may also be employed to achieve high-quality products.
化学反応の分析
Types of Reactions: 1-(3-Methylcyclohexyl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The triazole ring can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted triazoles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, electrophiles, and appropriate solvents like dichloromethane or acetonitrile.
Major Products Formed:
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced forms of the triazole ring.
Substitution: Substituted triazoles with various functional groups.
科学的研究の応用
1-(3-Methylcyclohexyl)-1H-1,2,4-triazol-3-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 1-(3-Methylcyclohexyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of their functions. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
類似化合物との比較
- 1-Methylcyclohexyl-1H-1,2,4-triazol-3-amine
- 3-Methylcyclohexyl-1H-1,2,4-triazol-5-amine
- 1-(4-Methylcyclohexyl)-1H-1,2,4-triazol-3-amine
Uniqueness: 1-(3-Methylcyclohexyl)-1H-1,2,4-triazol-3-amine is unique due to the specific position of the methyl group on the cyclohexyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with molecular targets and its overall effectiveness in various applications.
特性
分子式 |
C9H16N4 |
|---|---|
分子量 |
180.25 g/mol |
IUPAC名 |
1-(3-methylcyclohexyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H16N4/c1-7-3-2-4-8(5-7)13-6-11-9(10)12-13/h6-8H,2-5H2,1H3,(H2,10,12) |
InChIキー |
OTNHKEABMTZNJR-UHFFFAOYSA-N |
正規SMILES |
CC1CCCC(C1)N2C=NC(=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


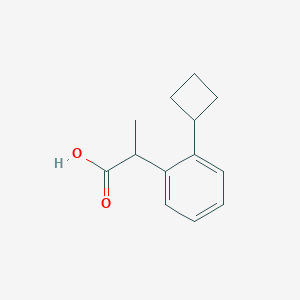
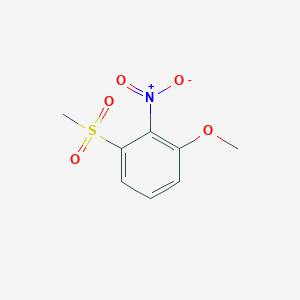
![[Ethyl(methyl)carbamoyl]methanesulfonyl chloride](/img/structure/B13074952.png)
![2,5-Dibromothieno[3,2-b]thiophene-3,6-dicarboxylic acid](/img/structure/B13074953.png)
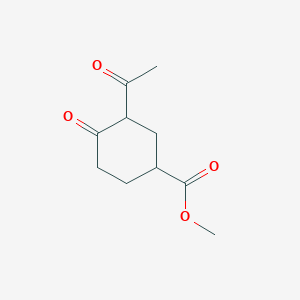
![(3S)-3-Amino-7-{[(benzyloxy)carbonyl]amino}heptanoic acid](/img/structure/B13074966.png)
![1-[(1-Methylcyclobutyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13074968.png)
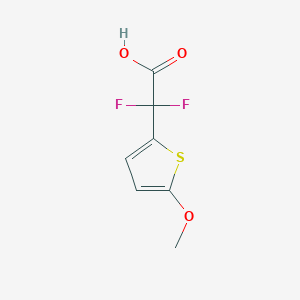
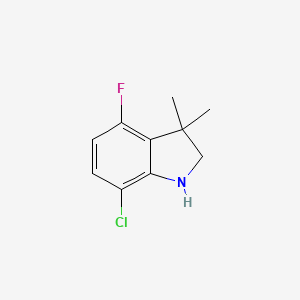
![6,6-Dimethyl-1-azaspiro[3.5]nonane](/img/structure/B13074990.png)
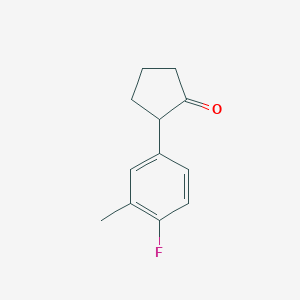
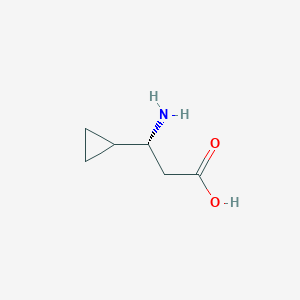
![2-[4-(3-aminophenyl)-1H-imidazol-1-yl]ethan-1-ol](/img/structure/B13075002.png)
